Cas no 2649077-61-0 (2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene)

2-(1-Isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene is a specialized aromatic isocyanate compound featuring a cyclopropyl isocyanate group and a nitro-substituted benzene ring. Its unique structure makes it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds or functionalized aromatic systems. The presence of both the reactive isocyanate group and the electron-withdrawing nitro moiety allows for selective transformations, enabling applications in pharmaceuticals, agrochemicals, and materials science. The methoxy substituent further enhances its solubility and reactivity profile, facilitating controlled modifications. This compound is suited for researchers requiring precise functional group incorporation in complex molecular architectures.
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene structure
2649077-61-0 structure
Product name:2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
CAS No:2649077-61-0
MF:C11H10N2O4
MW:234.208102703094
CID:6338503
PubChem ID:165618625

2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
    • EN300-1837326
    • 2649077-61-0
    • Inchi: 1S/C11H10N2O4/c1-17-10-3-2-8(13(15)16)6-9(10)11(4-5-11)12-7-14/h2-3,6H,4-5H2,1H3
    • InChI Key: GSJPMKSNPQUIDW-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1C1(CC1)N=C=O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 234.06405680g/mol
  • Monoisotopic Mass: 234.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 84.5Ų

2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1837326-10.0g
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
2649077-61-0
10g
$4236.0 2023-06-03
Enamine
EN300-1837326-1.0g
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
2649077-61-0
1g
$986.0 2023-06-03
Enamine
EN300-1837326-0.05g
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
2649077-61-0
0.05g
$827.0 2023-09-19
Enamine
EN300-1837326-5g
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
2649077-61-0
5g
$2858.0 2023-09-19
Enamine
EN300-1837326-1g
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
2649077-61-0
1g
$986.0 2023-09-19
Enamine
EN300-1837326-0.25g
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
2649077-61-0
0.25g
$906.0 2023-09-19
Enamine
EN300-1837326-5.0g
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
2649077-61-0
5g
$2858.0 2023-06-03
Enamine
EN300-1837326-0.1g
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
2649077-61-0
0.1g
$867.0 2023-09-19
Enamine
EN300-1837326-0.5g
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
2649077-61-0
0.5g
$946.0 2023-09-19
Enamine
EN300-1837326-2.5g
2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene
2649077-61-0
2.5g
$1931.0 2023-09-19

Additional information on 2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene

Research Brief on 2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene (CAS: 2649077-61-0): Recent Advances and Applications

The compound 2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene (CAS: 2649077-61-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, reactivity, and biological relevance. Recent studies highlight its role as a versatile intermediate in the development of novel therapeutic agents, particularly in targeting protein-protein interactions and enzyme inhibition.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene via a multi-step protocol involving cyclopropanation and isocyanate formation. The compound's stability under physiological conditions was confirmed through NMR and mass spectrometry analyses, making it a promising candidate for further pharmacological evaluation. Notably, the nitro and isocyanate functional groups were found to participate in selective reactions with thiols and amines, enabling its use in bioconjugation strategies.

In the context of drug development, researchers have explored the compound's potential as a warhead in covalent inhibitors. A recent preprint on bioRxiv (2024) reported its incorporation into small-molecule probes targeting cysteine residues in oncogenic kinases. The study revealed that derivatives of 2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene exhibited nanomolar affinity for specific kinase targets, with demonstrated selectivity profiles in cellular assays. These findings suggest its utility in designing next-generation targeted therapies for cancer and inflammatory diseases.

From a safety and toxicological perspective, preliminary in vitro assessments of 2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene have been conducted. A 2023 toxicology report indicated moderate cytotoxicity in hepatic cell lines at concentrations above 50 μM, while showing favorable stability in plasma. These results underscore the need for careful dose optimization in future therapeutic applications. Current research efforts are focused on improving the compound's pharmacokinetic properties through structural modifications and prodrug approaches.

The compound has also found applications in chemical biology tools development. A recent Nature Chemical Biology publication (2024) detailed its use in activity-based protein profiling (ABPP) platforms, where it served as a reactive scaffold for mapping enzyme active sites. This application capitalizes on the compound's ability to form stable covalent adducts with nucleophilic amino acids, providing valuable insights into protein function and drug-target interactions.

Looking forward, several research groups have initiated programs to explore the therapeutic potential of 2-(1-isocyanatocyclopropyl)-1-methoxy-4-nitrobenzene derivatives. Ongoing clinical trials (Phase I) are investigating its analogs as potential treatments for resistant bacterial infections, leveraging its unique mechanism of action against bacterial efflux pumps. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important focus area in medicinal chemistry and chemical biology research in the coming years.

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